molecular formula C10H5FN2O3 B11885963 7-Fluoro-8-nitroquinoline-2-carbaldehyde

7-Fluoro-8-nitroquinoline-2-carbaldehyde

Cat. No.: B11885963
M. Wt: 220.16 g/mol
InChI Key: WYWAIVLKBULYFK-UHFFFAOYSA-N
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Description

7-Fluoro-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5FN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives followed by nitration and formylation reactions. One common method includes the following steps:

    Fluorination: Introduction of a fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitration: Nitration of the fluorinated quinoline using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

    Formylation: Introduction of the formyl group at the 2-position using Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium dithionite.

    Substitution: Amines, thiols, or other nucleophiles under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

7-Fluoro-8-nitroquinoline-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antibacterial and antineoplastic agent due to the presence of the fluorine and nitro groups, which enhance biological activity.

    Industry: Utilized in the development of advanced materials, including liquid crystals and dyes .

Mechanism of Action

The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The presence of the nitro group allows for redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.

    8-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, affecting its chemical properties and applications.

    7-Fluoro-8-nitroquinoline:

Uniqueness

7-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both the fluorine and nitro groups, which confer enhanced reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H5FN2O3

Molecular Weight

220.16 g/mol

IUPAC Name

7-fluoro-8-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5FN2O3/c11-8-4-2-6-1-3-7(5-14)12-9(6)10(8)13(15)16/h1-5H

InChI Key

WYWAIVLKBULYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])F)C=O

Origin of Product

United States

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